Cas no 2387149-01-9 (Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-)

Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- 化学的及び物理的性質
名前と識別子
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- Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-
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- インチ: 1S/C8H8FIO/c1-5-6(9)3-4-7(10)8(5)11-2/h3-4H,1-2H3
- InChIKey: CFUNCHJSNMIYNM-UHFFFAOYSA-N
- ほほえんだ: C1C=C(C(C)=C(C=1I)OC)F
Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KP0-1g |
1-Fluoro-4-iodo-3-methoxy-2-methylbenzene |
2387149-01-9 | 95% | 1g |
$637.00 | 2025-02-13 | |
abcr | AB607597-1g |
1-Fluoro-4-iodo-3-methoxy-2-methylbenzene; . |
2387149-01-9 | 1g |
€579.90 | 2024-07-19 | ||
abcr | AB607597-250mg |
1-Fluoro-4-iodo-3-methoxy-2-methylbenzene; . |
2387149-01-9 | 250mg |
€316.70 | 2024-07-19 | ||
Aaron | AR022KP0-500mg |
1-Fluoro-4-iodo-3-methoxy-2-methylbenzene |
2387149-01-9 | 95% | 500mg |
$478.00 | 2025-02-13 | |
abcr | AB607597-5g |
1-Fluoro-4-iodo-3-methoxy-2-methylbenzene; . |
2387149-01-9 | 5g |
€1931.70 | 2024-07-19 |
Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl-に関する追加情報
Chemical Profile of Benzene, 1-Fluoro-4-Iodo-3-Methoxy-2-Methyl- (CAS No. 2387149-01-9)
Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- (CAS No. 2387149-01-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and electronic properties, serves as a valuable intermediate in the synthesis of various biologically active molecules. The presence of multiple substituents, including a fluoro group, an iodo group, a methoxy group, and a methyl group, imparts distinct reactivity and functionality, making it a versatile building block for medicinal chemists.
The structural motif of Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- is derived from benzene, a fundamental aromatic hydrocarbon with a rich history in organic chemistry. The introduction of fluorine and iodine atoms at specific positions on the benzene ring enhances its utility in cross-coupling reactions, which are pivotal in modern drug discovery. Specifically, the iodo substituent at the 4-position facilitates palladium-catalyzed coupling reactions with various nucleophiles, while the fluoro group at the 1-position influences electronic properties and metabolic stability. These features make this compound particularly attractive for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and improved pharmacokinetic profiles. The methoxy group at the 3-position further modulates the electronic distribution of the ring, contributing to its reactivity in nucleophilic aromatic substitution reactions. These characteristics have positioned Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- as a key intermediate in the synthesis of small molecule inhibitors targeting various biological pathways.
One of the most compelling applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. The unique substitution pattern of Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- allows for precise tuning of binding interactions with kinase active sites. Researchers have leveraged this compound to design molecules that exhibit high selectivity and potency against specific kinases. For instance, studies have demonstrated its utility in generating inhibitors targeting tyrosine kinases, which are critical for cancer progression.
The role of fluorine atoms in enhancing metabolic stability has been well-documented. In drug development, fluorine substitution often improves resistance to enzymatic degradation, leading to longer half-lives and improved therapeutic efficacy. The presence of a fluoro group at the 1-position of Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- contributes to these desirable properties, making it an ideal candidate for further derivatization into drug candidates.
Additionally, the iodo substituent at the 4-position provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions allow for the introduction of diverse functional groups at adjacent positions on the benzene ring, enabling the creation of complex molecular architectures. Such flexibility is invaluable in medicinal chemistry, where subtle modifications can significantly impact biological activity.
The methoxy group at the 3-position not only influences electronic properties but also participates in hydrogen bonding interactions with biological targets. This feature has been exploited in designing molecules that interact with proteins through specific hydrogen bonding networks. For example, methoxy-substituted aromatics have shown promise in developing antiviral agents by targeting viral proteases or integrases.
In conclusion, Benzene, 1-fluoro-4-iodo-3-methoxy-2-methyl- (CAS No. 2387149-01-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features enable it to serve as a versatile intermediate in synthesizing biologically active molecules with enhanced pharmacokinetic properties. The ongoing research into fluorinated aromatic compounds underscores their importance in modern drug discovery efforts.
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